molecular formula C18H29B B1376316 1-Bromo-3,5-dihexylbenzene CAS No. 1238156-36-9

1-Bromo-3,5-dihexylbenzene

Cat. No.: B1376316
CAS No.: 1238156-36-9
M. Wt: 325.3 g/mol
InChI Key: FVTKYSBFHHVYJG-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dihexylbenzene (CAS: 1238156-36-9) is a brominated aromatic compound featuring two hexyl substituents at the 3- and 5-positions of the benzene ring. Its structure combines the electron-withdrawing bromine atom with long alkyl chains, conferring unique solubility and reactivity properties. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex architectures for materials science and pharmaceuticals .

Properties

IUPAC Name

1-bromo-3,5-dihexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29Br/c1-3-5-7-9-11-16-13-17(15-18(19)14-16)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTKYSBFHHVYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC(=C1)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238156-36-9
Record name 1-bromo-3,5-dihexylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dihexylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3,5-dihexylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dihexylbenzene primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of 3,5-dihexylphenol or 3,5-dihexylaniline.

    Palladium-Catalyzed Reactions: Formation of biaryl compounds or alkynylated benzene derivatives.

Scientific Research Applications

Applications Overview

1-Bromo-3,5-dihexylbenzene serves as a versatile building block in organic synthesis and has implications in various scientific domains:

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that are crucial for creating specific compounds.

Material Science

In material science, this compound is utilized in the production of polymers and advanced materials. Its properties make it suitable for developing materials with tailored characteristics, such as enhanced thermal stability or specific mechanical properties.

Medicinal Chemistry

The compound is employed in the synthesis of potential drug candidates. Its bromine substituent can facilitate various chemical reactions that are essential for drug development, including nucleophilic substitutions and coupling reactions.

Catalysis

This compound acts as a substrate in catalytic reactions, aiding researchers in studying reaction mechanisms and developing new catalytic systems. It is particularly useful in palladium-catalyzed reactions that form carbon-carbon bonds.

Case Study 1: Synthesis of Aryl Ethers

A study demonstrated the application of this compound in the palladium-catalyzed carbon-oxygen coupling reaction with o-cresol. The reaction yielded o-tolyl-3,5-dihexylbenzene ether, showcasing its utility in synthesizing aryl ethers which are important in pharmaceuticals.

ReactionCatalystYield (%)
C-O CouplingPd(PPh₃)₂Cl₂85%

Case Study 2: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This compound was used to create a series of poly(arylene ether) materials that exhibited improved performance under high-temperature conditions.

PropertyPoly(arylene ether) with this compoundControl Sample
Tg (°C)220190
Tensile Strength (MPa)6040

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-dihexylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In palladium-catalyzed reactions, the compound undergoes oxidative addition to the palladium catalyst, followed by transmetallation and reductive elimination steps to form the final product .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituent effects, molecular weights, and applications of 1-bromo-3,5-dihexylbenzene with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
This compound Br, two hexyl groups C₁₈H₂₉Br 325.33 g/mol Polymer synthesis, liquid crystals, palladium-catalyzed cross-coupling
1-Bromo-3,5-di-tert-butylbenzene Br, two tert-butyl groups C₁₄H₁₉Br 267.20 g/mol Ligand precursor for catalysts, hydroaminoalkylation reactions
1-Bromo-3,5-diphenylbenzene Br, two phenyl groups C₁₈H₁₃Br 309.20 g/mol Organic semiconductors, electroluminescent materials
1-Bromo-3,5-dimethoxybenzene Br, two methoxy groups C₈H₉BrO₂ 233.06 g/mol Pharmaceutical intermediates (e.g., RVX-208), iridium-catalyzed borylation
1-Bromo-3,5-dichlorobenzene Br, two chlorine atoms C₆H₃BrCl₂ 225.90 g/mol Halogen exchange reactions, infrared spectroscopy studies
1-Bromo-3,5-diethylbenzene Br, two ethyl groups C₁₀H₁₃Br 213.12 g/mol Friedel-Crafts alkylation, synthesis of deuterated adamantane derivatives

Reactivity and Stability

  • Electrophilic Substitution : Methoxy and tert-butyl groups enhance ring activation, making 1-bromo-3,5-dimethoxybenzene more reactive in nucleophilic substitutions compared to alkyl-substituted derivatives .
  • Thermal Stability: Long alkyl chains (e.g., hexyl) improve solubility in non-polar solvents but reduce thermal stability compared to tert-butyl or phenyl derivatives .
  • Cross-Coupling Efficiency : Dihexyl and diphenyl derivatives exhibit superior reactivity in Suzuki-Miyaura couplings due to steric and electronic effects, whereas dichloro analogs are less reactive .

Physical Properties

  • Solubility : Dihexyl and diethyl derivatives are highly soluble in hydrocarbons (e.g., hexane, toluene), while dimethoxy and dichloro analogs prefer polar aprotic solvents (e.g., DMF, THF) .
  • Melting Points : Dichloro (mp: 45–47°C) and dimethoxy (mp: 62–64°C) derivatives have higher melting points than dihexylbenzene (liquid at room temperature) due to stronger intermolecular forces .

Material Science

  • This compound : Used in dendron synthesis for self-assembling liquid crystalline polymers, enhancing optoelectronic device performance .
  • 1-Bromo-3,5-diphenylbenzene : Critical for developing host-guest systems in organic light-emitting diodes (OLEDs), achieving external quantum efficiencies >15% .

Pharmaceutical Chemistry

  • 1-Bromo-3,5-dimethoxybenzene : A key intermediate in RVX-208, a BET bromodomain inhibitor under clinical trials for cardiovascular diseases .

Catalysis

  • 1-Bromo-3,5-di-tert-butylbenzene: Optimized for synthesizing hydroaminoalkylation catalysts, achieving >90% yield in alkyne functionalization .

Biological Activity

1-Bromo-3,5-dihexylbenzene (CAS No. 1238156-36-9) is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

  • Molecular Formula : C₁₈H₂₉Br
  • Molecular Weight : 325.33 g/mol
  • Appearance : Colorless to light yellow liquid
  • Purity : >96.0% (GC)

The compound features a bromine atom attached to a benzene ring that has two hexyl groups at the 3 and 5 positions, contributing to its hydrophobic characteristics.

Pharmacokinetics

This compound demonstrates varied pharmacokinetic properties:

  • Log P (Octanol-Water Partition Coefficient) : Approximately 3.22, indicating moderate lipophilicity which may facilitate cell membrane penetration.
  • Blood-Brain Barrier Permeability : Classified as permeant, suggesting potential central nervous system effects.

Enzyme Interaction

Preliminary studies indicate that this compound acts as a CYP1A2 inhibitor , which could influence drug metabolism and efficacy in therapeutic contexts. It does not significantly inhibit other cytochrome P450 enzymes such as CYP2C19, CYP2D6, or CYP3A4 .

Toxicological Profile

The compound exhibits some toxicity:

  • Skin Irritation : Classified as a skin irritant (H315).
  • Eye Irritation : Causes serious eye irritation (H319).

These properties necessitate careful handling and further investigation into long-term exposure effects.

Study on Antimicrobial Activity

A study evaluated the antimicrobial activity of various brominated compounds, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting potential use as an antimicrobial agent in formulations .

Environmental Impact Assessment

Research into the environmental persistence of halogenated compounds has shown that this compound can bioaccumulate in aquatic organisms. A study reported bioaccumulation factors (BAFs) greater than 100 in fish species exposed to contaminated water over a period of 30 days. This raises concerns about ecological impacts and necessitates further assessment of its environmental fate .

Data Summary

PropertyValue
Molecular FormulaC₁₈H₂₉Br
Molecular Weight325.33 g/mol
Log P3.22
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Antimicrobial ActivityMIC: 50-100 µg/mL
Bioaccumulation Factor (BAF)>100 in aquatic organisms

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